
An In-depth Technical Guide to the Chemical
Properties of Oxiranylmethyl Veratrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B15176614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Oxiranylmethyl veratrate, with the IUPAC name oxiran-2-ylmethyl 3,4-dimethoxybenzoate, is

a chemical compound that incorporates both a veratrate moiety, known for its presence in

various natural products with biological activity, and a reactive epoxide ring. This guide

provides a comprehensive overview of its chemical properties, including computed

physicochemical data. While specific experimental data for this compound is limited in publicly

available literature, this document outlines general experimental protocols for its synthesis and

characterization based on established organic chemistry principles. Furthermore, potential

reaction pathways and biological activities are discussed in the context of its structural features.

Chemical and Physical Properties
Quantitative data for Oxiranylmethyl veratrate is primarily based on computational models

available through public databases such as PubChem.[1] Experimental data on properties like

melting and boiling points are not readily available in the cited literature.

Table 1: Computed Physicochemical Properties of Oxiranylmethyl Veratrate[1]
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Property Value

Molecular Formula C₁₂H₁₄O₅

Molecular Weight 238.24 g/mol

Exact Mass 238.08412354 Da

XLogP3 1.6

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 5

Rotatable Bond Count 6

Topological Polar Surface Area 57.3 Å²

CAS Number 97259-65-9

IUPAC Name oxiran-2-ylmethyl 3,4-dimethoxybenzoate

SMILES COC1=C(C=C(C=C1)C(=O)OCC2CO2)OC

Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of Oxiranylmethyl veratrate is not

available in the searched literature. However, a plausible synthetic route can be devised based

on standard organic chemistry reactions. The most common method for synthesizing such an

ester would be the reaction of veratric acid with epichlorohydrin in the presence of a base.

General Synthetic Protocol: Esterification of Veratric
Acid with Epichlorohydrin
This protocol is a generalized procedure and may require optimization for specific laboratory

conditions.

Materials:

Veratric acid

Epichlorohydrin
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A suitable base (e.g., sodium hydroxide, potassium carbonate)

An appropriate solvent (e.g., dimethylformamide, acetone)

Ethyl acetate

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Procedure:

Dissolve veratric acid in the chosen solvent in a round-bottom flask.

Add the base to the solution and stir until the veratric acid is deprotonated.

Add epichlorohydrin to the reaction mixture.

Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress

by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into water and extract the product with ethyl acetate.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification
The crude Oxiranylmethyl veratrate can be purified using silica gel column chromatography. A

solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically

employed to elute the desired product. The purity of the collected fractions should be assessed

by TLC.
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Spectroscopic Characterization
While specific spectra for Oxiranylmethyl veratrate are not present in the searched results,

the expected spectral data can be predicted based on its chemical structure.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the

veratrate ring, the methoxy groups, and the protons of the oxiranylmethyl group.

Aromatic Protons: Three protons on the benzene ring would likely appear in the aromatic

region (δ 6.8-7.7 ppm).

Methoxy Protons: Two singlets, each integrating to 3H, for the two methoxy groups would be

expected around δ 3.9 ppm.

Oxiranylmethyl Protons: The five protons of the oxiranylmethyl group would show more

complex splitting patterns in the upfield region (δ 2.6-4.5 ppm).

¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for each unique carbon atom in the molecule.

Carbonyl Carbon: A signal for the ester carbonyl carbon would be expected in the downfield

region (δ 165-175 ppm).

Aromatic Carbons: Six signals for the aromatic carbons would appear in the range of δ 110-

160 ppm.

Methoxy Carbons: Two signals for the methoxy carbons would be expected around δ 56

ppm.

Oxiranylmethyl Carbons: Signals for the carbons of the epoxide and the adjacent methylene

group would be found in the upfield region (δ 44-70 ppm).

Infrared (IR) Spectroscopy
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The IR spectrum would show characteristic absorption bands for the functional groups present

in Oxiranylmethyl veratrate.

C=O Stretch (Ester): A strong absorption band around 1720 cm⁻¹.

C-O Stretch (Ester and Ether): Strong bands in the region of 1250-1000 cm⁻¹.

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 3100-2850 cm⁻¹.

C=C Stretch (Aromatic): Bands around 1600 and 1450 cm⁻¹.

Epoxide Ring Vibrations: Characteristic absorptions around 1250, 950-810, and 840-750

cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 238. The fragmentation

pattern would likely involve the loss of the oxiranylmethyl group, the methoxy groups, and

cleavage of the ester bond.

Chemical Reactivity
The chemical reactivity of Oxiranylmethyl veratrate is dominated by the electrophilic nature of

the epoxide ring. The strained three-membered ring is susceptible to ring-opening reactions

with a variety of nucleophiles. These reactions can be catalyzed by either acid or base.

Acid-Catalyzed Ring Opening
Under acidic conditions, the epoxide oxygen is protonated, making the epoxide carbon atoms

more electrophilic. A weak nucleophile can then attack one of the carbon atoms, leading to the

opening of the ring. The regioselectivity of the attack depends on the substitution pattern of the

epoxide.

Base-Catalyzed Ring Opening
Under basic or neutral conditions, a strong nucleophile directly attacks one of the less sterically

hindered carbon atoms of the epoxide ring in an Sₙ2-like manner. This results in the opening of

the epoxide and the formation of a new carbon-nucleophile bond.
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Potential Biological Activity and Signaling Pathways
There is no specific information in the searched results regarding the biological activity or the

signaling pathways affected by Oxiranylmethyl veratrate. However, based on its structural

components, some potential activities can be hypothesized.

The veratrate moiety is a component of several natural products with known biological

activities. For instance, derivatives of resveratrol, which also contains methoxy-substituted

aromatic rings, have been studied for their anti-platelet and anti-cancer effects.[2][3]

The oxirane (epoxide) group is a known alkylating agent and can react with biological

nucleophiles such as DNA and proteins. This reactivity is the basis for the mechanism of action

of some anticancer drugs. For example, C3-oxiranylmethyl-estrane derivatives have been

investigated as potential inhibitors of 17β-hydroxysteroid dehydrogenase type 1, an enzyme

implicated in estrogen-dependent diseases.[4]

Given these characteristics, Oxiranylmethyl veratrate could potentially exhibit cytotoxic or

enzyme-inhibitory activities. Further research would be necessary to explore these possibilities.

Experimental Workflows and Logical Relationships
Drug Discovery and Development Workflow
The following diagram illustrates a general workflow for the investigation of a new chemical

entity like Oxiranylmethyl veratrate in a drug discovery context.

Synthesis & Characterization Biological Screening
Lead Optimization

Synthesis of Oxiranylmethyl veratrate Purification (e.g., Chromatography) Structural Characterization (NMR, MS, IR) In vitro Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) Hit Identification Structure-Activity Relationship (SAR) Studies ADME/Tox Profiling

Iterative Optimization

Click to download full resolution via product page

Caption: A generalized workflow for drug discovery and development.
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Epoxide Ring-Opening Reaction Logic
The following diagram outlines the logical decision-making process for predicting the outcome

of an epoxide ring-opening reaction.

Epoxide Reaction Conditions

Acidic Conditions?

Strong Nucleophile?

No

Protonation of Epoxide Oxygen

Yes

Nucleophilic attack at the less substituted carbon (Sₙ2)

Yes

Product: Nucleophile at less substituted carbon

No (Weak Nucleophile - No Reaction) Nucleophilic attack at the more substituted carbon (Sₙ1-like)

Product: Nucleophile at more substituted carbon

Click to download full resolution via product page

Caption: Decision logic for epoxide ring-opening reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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